Ammonium 4,8-dioxa-3H-perfluorononanoate

Subchronic toxicity NOAEL fluoropolymer emulsifier safety

Ammonium 4,8-dioxa-3H-perfluorononanoate (CAS 958445-44-8), trade name ADONA, is the ammonium salt of 4,8-dioxa-3H-perfluorononanoic acid (DONA). It belongs to the perfluoroalkyl ether carboxylic acid (PFECA) subclass of per- and polyfluoroalkyl substances (PFAS) and was developed by Dyneon (a 3M company) specifically to replace ammonium perfluorooctanoate (APFO/PFOA) as a polymerization emulsifier in fluoropolymer production.

Molecular Formula C7H5F12NO4
Molecular Weight 395.10 g/mol
CAS No. 958445-44-8
Cat. No. B12863216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium 4,8-dioxa-3H-perfluorononanoate
CAS958445-44-8
Molecular FormulaC7H5F12NO4
Molecular Weight395.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+]
InChIInChI=1S/C7H2F12O4.H3N/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19;/h1H,(H,20,21);1H3
InChIKeyPLWXPXSPYCHPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA): A Defined-Chemistry PFAS Replacement Emulsifier for Fluoropolymer Manufacturing


Ammonium 4,8-dioxa-3H-perfluorononanoate (CAS 958445-44-8), trade name ADONA, is the ammonium salt of 4,8-dioxa-3H-perfluorononanoic acid (DONA) [1]. It belongs to the perfluoroalkyl ether carboxylic acid (PFECA) subclass of per- and polyfluoroalkyl substances (PFAS) and was developed by Dyneon (a 3M company) specifically to replace ammonium perfluorooctanoate (APFO/PFOA) as a polymerization emulsifier in fluoropolymer production [2]. ADONA possesses a molecular formula of C₇H₅F₁₂NO₄, a molecular weight of 395.10 g/mol, and high aqueous solubility (>700 g/L), and is authorized under EU food contact materials regulation (FCM No. 896) for use exclusively in fluoropolymer polymerization under defined thermal processing conditions [3].

Why PFAS Emulsifier Substitution Is Not Chemically Interchangeable: The ADONA Differentiation Case


Within the fluoropolymer manufacturing sector, the phase-out of ammonium perfluorooctanoate (APFO) under regulatory pressure has led to an expanding landscape of replacement PFAS emulsifiers—including GenX (HFPO-DA ammonium salt), F-53B, and ADONA—each with distinct structural features that drive divergent toxicological, toxicokinetic, and environmental fate profiles [1]. A scientifically unsupported class-level assumption that all PFAS replacements are interchangeable ignores critical quantitative differences: ADONA's ether-linked backbone with a single aliphatic proton creates a degradation initiation site absent in perfluoroalkyl carboxylates like APFO [2]; its subchronic NOAEL values are numerically distinct from GenX [3]; and its in vitro cytotoxicity profile at thyroid-relevant concentrations separates it from both the legacy compound APFO and the alternative GenX [4]. The evidence presented below demonstrates where ADONA occupies a specific, quantifiable position within the PFAS emulsifier substitution space that warrants explicit compound-level selection rather than generic class-based procurement.

Quantitative Differentiation Evidence for Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) Against Lead Comparators


ADONA Demonstrates Superior Repeat-Dose Oral NOAEL in Male Rats Compared to APFO (PFOA) Reference Values

In 28- and 90-day oral gavage studies in Sprague-Dawley rats, ADONA yielded sex-specific NOAEL values of 10 mg/kg/day for males and 100 mg/kg/day for females, with the liver as the primary target organ in males and the kidney in females [1]. By contrast, for APFO, a subchronic rat study identified a LOAEL of 0.5 mg/kg/day based on significant increases in absolute and relative liver weight at all tested doses (0.5, 5, and 50 mg/kg), establishing a markedly lower toxicity threshold for APFO relative to ADONA [2]. The Gordon 2011 regulatory toxicology assessment explicitly concludes that ADONA's toxicity profile 'is acceptable for its intended use and is superior to that of APFO' [1].

Subchronic toxicity NOAEL fluoropolymer emulsifier safety

ADONA Exhibits No Apparent Cytotoxicity in Thyroid Cells, in Contrast to Both PFOA and the Replacement Alternative GenX

Zhang et al. (2021) conducted a direct in vitro comparison of the thyroid-disrupting effects of PFOA, GenX (HFPO-DA), and ADONA using both the rat thyroid cell line FRTL5 and primary normal human thyroid (NHT) cells [1]. Cells were exposed to ascending doses of each compound for various incubation times, and cell viability was assessed by WST-1 and LDH assays. Both PFOA and GenX reduced thyroid cell viability in a dose- and time-dependent manner, with GenX demonstrating greater toxicity than PFOA at equivalent conditions. ADONA, by contrast, showed no apparent adverse effects on the viability and proliferation of both thyroid cell types [1]. The authors concluded that the thyroid-disrupting effect ranking is GenX > PFOA > ADONA. This study provides the only published three-way direct in vitro comparison among these three compounds in thyroid-relevant cell models.

In vitro toxicology thyroid disruption PFAS alternatives safety

ADONA Exhibits a Substantially Shorter Elimination Half-Life in Rats Relative to PFOA, Indicating Reduced Bioaccumulation Potential

A toxicokinetic study by Fromme et al. (2017) reported that ADONA was readily absorbed (~90% of the oral dose) and eliminated with a serum half-life of 44 hours in male rats [1]. In the same report, data from the EFSA evaluation (2011) indicated a serum elimination half-life of 16–36 days in three male occupationally exposed workers [1]. By contrast, PFOA has a well-established human serum elimination half-life of approximately 2.3–4.4 years (840–1,606 days) [2]. The Fromme study explicitly concluded that health risks related to ADONA are unlikely under the present exposure situation because of 'its lower toxicity and shorter half-life compared to PFOA' [1]. Furthermore, in human plasma monitoring, ADONA was detected only in few samples slightly above the limit of quantification (0.2 μg/L), whereas PFOA 95th percentile levels reached 85.5 μg/L in communities near fluoropolymer plants [1].

Toxicokinetics bioaccumulation PFAS half-life

ADONA Lacks Developmental Toxicity Below Maternal Toxic Doses, in Contrast to GenX Which Produces Neonatal Mortality at Sub-Maternal-Toxicity Doses

Gordon (2011) reported that ADONA was not developmentally toxic in rats except at maternally toxic doses, as evaluated in standard developmental toxicity studies (OECD TG 414) [1]. In contrast, independent studies on GenX (HFPO-DA) by Conley et al. (2021) demonstrated that GenX produced neonatal mortality, reduced pup birth weights, and increased pup liver weight at dose levels below those inducing overt maternal toxicities in Sprague-Dawley rats [2]. Furthermore, the GenX developmental toxicity assessment showed that adverse effects occurred at serum concentrations similar to those of PFOS for neonatal mortality endpoints [2]. This represents a structurally driven qualitative difference in developmental hazard profile between two PFAS emulsifiers designed for the same industrial application (fluoropolymer manufacturing), where only ADONA demonstrates an absence of developmental effects at doses that do not also produce maternal toxicity.

Developmental toxicity reproductive safety PFAS replacement comparison

DONA (Acid Form of ADONA) Possesses a Structurally Embedded Degradation Initiation Site Enabling Thermodynamically Favored H-Abstraction by Hydroxyl Radicals, Absent in PFOA

Density functional theory (DFT) calculations by Baggioli et al. (2018) compared the thermodynamic properties of aqueous PFOA and 4,8-dioxa-3H-perfluorononanoic acid (DONA, the acid form of ADONA) [1]. The study computed acid dissociation constants (pKa) and standard reduction potentials for both compounds, finding comparable pKa values (PFOA ~0; DONA 0.8–1.5) and reduction potentials (PFOA ~2.2 V; DONA 2.07–2.15 V). Critically, however, DONA contains a single aliphatic proton on the ether-linked backbone that enables H-abstraction by hydroxyl radicals (·OH) as a thermodynamically favored degradation initiation pathway. This reaction path is available in oxidative media and represents a degradation initiation mechanism that is structurally absent in the fully perfluorinated alkyl chain of PFOA [1]. The authors note that 'hydrolysis is not a realistic scenario due to the high dissociation constant' for both compounds, meaning the hydroxyl radical pathway constitutes a key differential in environmental persistence potential between the two structures.

Environmental degradation DFT calculations PFAS persistence

Fluoropolymers Produced with ADONA Are Functionally Indistinguishable from Those Produced with APFO, Confirming Process Equivalence Without Sacrificing Product Quality

Gordon (2011) explicitly states that 'fluoropolymers and fluoroelastomers made using ADONA as the emulsifier are functionally indistinguishable from those made using APFO' [1]. This includes polytetrafluoroethylene (PTFE) and other fluoropolymers used in food contact materials, medical devices, and industrial applications. ADONA decomposes thermally at approximately 125–175 °C, which is below typical fluoropolymer processing temperatures (e.g., PTFE sintering at >350 °C), ensuring complete removal of the emulsifier from the final article [1]. The EFSA CEF Panel (2011) concluded that there is no safety concern for the consumer if ADONA is used exclusively in fluoropolymer polymerization processed at temperatures higher than 280 °C for at least 10 minutes [2]. This regulatory endorsement, combined with the demonstrated functional equivalence to APFO in product performance, establishes ADONA as a validated drop-in replacement that maintains downstream product specifications while addressing the toxicological liabilities of the legacy emulsifier.

Fluoropolymer manufacturing emulsifier process equivalence PTFE production

Procurement-Relevant Application Scenarios for Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) Based on Quantitative Differentiation Evidence


Fluoropolymer Manufacturing Requiring a Validated APFO Replacement with Regulatory Authorization for Food Contact Materials

ADONA is the only PFAS replacement emulsifier that combines: (i) EFSA CEF Panel approval for use in food contact fluoropolymer materials under defined thermal processing conditions (≥280 °C for ≥10 minutes, or ≥190 °C at ≤30% w/w in polyoxymethylene blends for repeated-use articles) [1]; (ii) demonstrated functional indistinguishability of the resulting fluoropolymers from APFO-produced equivalents [2]; and (iii) a subchronic NOAEL of 10 mg/kg/day (male rats) that is at least 20-fold higher than established APFO effect levels [2]. This unique combination of regulatory authorization, process equivalence, and improved toxicological profile supports direct procurement for manufacturers seeking an APFO replacement that satisfies EU food contact compliance without reformulation burdens.

Industrial Hygiene Programs Where Thyroid-Mediated Endpoints Are Prioritized in Occupational Exposure Assessments

For fluoropolymer production facilities implementing compound-specific occupational health surveillance, ADONA's documented absence of measurable cytotoxicity in both rat (FRTL5) and primary normal human thyroid (NHT) cells—in contrast to both PFOA and GenX, which produced dose-dependent reductions in viability and proliferation—provides evidence for a differentiated hazard classification [3]. The established toxicity ranking of GenX > PFOA > ADONA in thyroid cell models enables risk managers to prioritize ADONA where thyroid-related endpoints are of particular regulatory or epidemiological concern.

Biomonitoring Programs Requiring PFAS Compounds with Minimized Bioaccumulation and Body Burden Accumulation Potential

ADONA's serum elimination half-life of 44 hours in male rats and 16–36 days in occupationally exposed humans [4], compared to PFOA's human half-life of 2.3–4.4 years, makes ADONA the preferred analytical target and industrial chemical where biomonitoring programs aim to demonstrate effective exposure control and rapid clearance. The detection of ADONA at only trace levels (≤0.2 μg/L) in community plasma samples near production sites, versus PFOA 95th percentile levels of 85.5 μg/L [4], provides real-world confirmation of reduced population body burden.

Environmental Risk Assessment for Fluoropolymer Sites Where Persistence Classification and Degradation Pathways Influence Permitting

The DFT-validated presence of a thermodynamically favored hydroxyl radical (·OH) degradation initiation pathway in DONA/ADONA, enabled by the ether-inserted backbone aliphatic proton that is structurally absent in PFOA [5], supports arguments for differential environmental persistence categorization. This mechanistic evidence may be leveraged in environmental impact assessments, wastewater discharge permit negotiations, and regulatory persistence (P/vPvB) classification discussions where demonstration of a plausible degradation mechanism is required to distinguish replacement compounds from legacy perfluoroalkyl acids.

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